(2S,3R)-2-Isopropyloxetan-3-amine
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Overview
Description
(2S,3R)-2-Isopropyloxetan-3-amine is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. The compound features an oxetane ring, which is a four-membered cyclic ether, and an isopropyl group attached to the second carbon, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Isopropyloxetan-3-amine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis starting from chiral precursors or using chiral catalysts.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Isopropyloxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring into other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3R)-2-Isopropyloxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Isopropyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biological processes. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3R)-2-Isopropyloxetan-3-amine include other chiral oxetane derivatives and amino alcohols. Examples include (2S,3R)-3-methylglutamate and (2S,3R)-2-bromo-2,3-diphenylbutane .
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the isopropyl group. This unique combination of features makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical transformations.
Properties
IUPAC Name |
(2S,3R)-2-propan-2-yloxetan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4(2)6-5(7)3-8-6/h4-6H,3,7H2,1-2H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOTGBMPXQMNS-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](CO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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